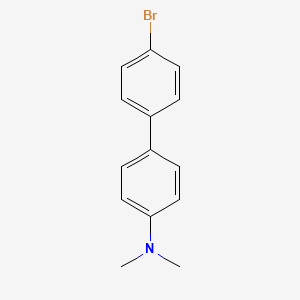

4-Bromo-4'-dimethylaminobiphenyl

Description

4-Bromo-4'-dimethylaminobiphenyl (C₁₄H₁₅BrN) is a biphenyl derivative featuring a bromine atom at the para position of one phenyl ring and a dimethylamino (-N(CH₃)₂) group at the para position of the adjacent ring. This compound is notable for its electron-rich aromatic system, owing to the electron-donating dimethylamino substituent, which enhances its utility in organic synthesis, materials science, and pharmaceutical intermediates. The bromine atom serves as a reactive site for cross-coupling reactions, while the dimethylamino group modulates electronic properties, influencing solubility and reactivity.

Properties

IUPAC Name |

4-(4-bromophenyl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN/c1-16(2)14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNYIAUJCLHFNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-dimethylaminobiphenyl can be synthesized through several methods, one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of 4-bromo-biphenyl with dimethylamine in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 4-Bromo-4’-dimethylaminobiphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-dimethylaminobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The dimethylamino group can be oxidized or reduced, altering the compound’s electronic properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted biphenyl derivatives can be formed.

Oxidation Products: Oxidation of the dimethylamino group can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction can yield secondary or primary amines

Scientific Research Applications

4-Bromo-4’-dimethylaminobiphenyl has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.

Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-dimethylaminobiphenyl involves its interaction with various molecular targets. The bromine atom and the dimethylamino group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

a. Alkyl-Substituted Bromobiphenyls

- 4-Bromo-4´-ethylbiphenyl (C₁₄H₁₃Br, MW 261.16, CAS 58743-79-6): A liquid crystal precursor with a melting point (m.p.) of ~107–108°C (varies by alkyl chain length). The ethyl group provides hydrophobicity, making it suitable for non-polar applications .

- 4-Bromo-4´-tert-butylbiphenyl (C₁₆H₁₇Br, m.p. 141–143°C): The bulky tert-butyl group increases steric hindrance and thermal stability compared to linear alkyl chains, raising the melting point significantly .

Key Comparison: The dimethylamino group in 4-Bromo-4'-dimethylaminobiphenyl introduces polarity and basicity, contrasting with the non-polar alkyl substituents. This enhances solubility in polar solvents (e.g., DMF or alcohols) and reactivity in electrophilic substitutions.

b. Halogen-Substituted Bromobiphenyls

- 4-Bromo-4'-fluorobiphenyl (C₁₂H₈BrF, MW 251.09, CAS 398-21-0): Fluorine’s electronegativity reduces electron density on the biphenyl core, favoring electrophilic substitution at specific positions. M.p. 99–100°C .

- 4-Bromo-4'-chlorobiphenyl (C₁₂H₈BrCl, MW 267.55): The chlorine atom increases molecular weight and polarizability, enhancing intermolecular interactions. Used in pharmaceuticals and pigments .

Key Comparison: The dimethylamino group donates electron density via resonance, activating the biphenyl core for nucleophilic reactions—unlike electron-withdrawing halogens (F, Cl). This difference is critical in Suzuki-Miyaura couplings, where electron-rich aryl bromides react faster .

Functional Group Influence on Reactivity

- 4-Bromo-4'-methoxystilbene (C₁₅H₁₃BrO): In Prins cyclization, methoxy groups yield oxane derivatives (60% yield) due to electron donation stabilizing carbenium ion intermediates. Dimethylamino groups, being stronger donors, may further accelerate such reactions .

- 4-Bromo-4'-methoxychalcone (C₁₆H₁₃BrO₂): Demonstrates anti-senescence effects in endothelial cells. The dimethylamino analogue could exhibit enhanced bioactivity due to improved cell membrane penetration from increased basicity .

Key Comparison: The dimethylamino group’s basicity (pKa ~8–10) enables pH-dependent solubility and coordination with metal catalysts, distinguishing it from neutral substituents like methoxy or alkyl chains.

Biological Activity

4-Bromo-4'-dimethylaminobiphenyl (CAS No. 92194-03-1) is an organic compound that belongs to the biphenyl family, characterized by the presence of a bromine atom and a dimethylamino group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound can be synthesized through methods such as the Suzuki-Miyaura coupling reaction, which involves coupling 4-bromo-biphenyl with dimethylamine in the presence of a palladium catalyst. The compound's structure allows it to participate in various chemical reactions, including substitution and oxidation reactions.

The biological activity of this compound is primarily attributed to its interaction with biomolecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the dimethylamino group can influence the compound's basicity and reactivity. These interactions can modulate enzyme activities and receptor binding, leading to various biological effects.

Antimicrobial Activity

Similar compounds have also demonstrated antimicrobial properties. Studies on brominated compounds indicate that they possess activity against various bacterial strains, suggesting that this compound could exhibit similar properties.

Case Studies

- In Vitro Studies : In vitro assays have shown that related biphenyl compounds can inhibit topoisomerase activity, leading to DNA damage in cancer cells. This suggests that this compound may share this mechanism.

- In Vivo Studies : Animal models have been used to assess the anticancer potential of structurally related compounds. These studies often reveal significant tumor growth inhibition, indicating the need for further exploration of this compound in preclinical trials.

Future Directions

Research into the biological activity of this compound is still emerging. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.

- Therapeutic Applications : Exploring its potential as a lead compound in drug development for cancer therapy.

- Toxicological Assessments : Evaluating any potential toxic effects associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.